molecular formula C20H19NO3 B10806063 NDH-1 inhibitor-1

NDH-1 inhibitor-1

Cat. No.: B10806063
M. Wt: 321.4 g/mol
InChI Key: UBQYRPXGIQUWQD-UHFFFAOYSA-N
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Description

WAY-353497 is a chemical compound with the molecular formula C20H19NO3 and a molecular weight of 321.4 g/mol . It is known for its high purity, typically around 98% . This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

WAY-353497 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .

Scientific Research Applications

WAY-353497 has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and pathways In biology, it may be used to investigate cellular processes and interactionsIn industry, compounds like WAY-353497 are often used in the development of new materials or as intermediates in the synthesis of other complex molecules .

Comparison with Similar Compounds

WAY-353497 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds might include those with analogous functional groups or similar molecular weights. The uniqueness of WAY-353497 lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Some similar compounds might include those listed in chemical databases like PubChem, where structural similarities are analyzed using 2-D and 3-D neighboring sets .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]naphthalene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-23-18-10-7-14(11-19(18)24-2)13-21-20(22)17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,21,22)

InChI Key

UBQYRPXGIQUWQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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